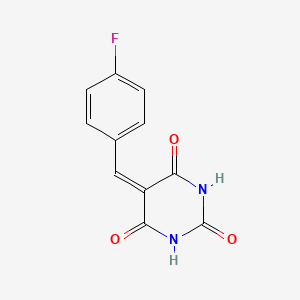

5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione

Description

5-(4-Fluorobenzylidene)hexahydropyrimidine-2,4,6-trione is a barbituric acid derivative characterized by a fluorinated benzylidene substituent at the 5-position of the pyrimidine-trione core. This compound belongs to a class of molecules studied for their diverse biological and photophysical properties. The fluorine atom at the para position of the benzylidene group introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. Its synthesis typically involves condensation reactions between barbituric acid derivatives and fluorinated aromatic aldehydes, with structural confirmation via $ ^1H $ NMR, $ ^{13}C $ NMR, and HPLC .

Its physicochemical properties, such as moderate lipophilicity and solvatochromic behavior, make it a candidate for material science and medicinal chemistry research .

Properties

IUPAC Name |

5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCQNOXNWBHZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of barbituric acid derivatives with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.

Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activity may be attributed to its ability to modulate enzyme activity, bind to receptors, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

<sup>*</sup>logP values are estimated based on substituent contributions.

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent enhances stability and polarity compared to the unsubstituted benzylidene analog (4a). In contrast, the 4-methoxy group (4b) increases electron density, improving solubility in polar solvents .

- Biological Activity: Fluorine’s electronegativity may enhance binding to biological targets like NF-κB, whereas the morpholino group () could favor interactions with polar protein domains .

- Pharmacological Profiles : Secobarbital’s alkyl substituents confer high lipophilicity, enabling blood-brain barrier penetration and CNS activity, unlike the fluorobenzylidene derivative’s antifibrotic niche .

Photophysical Behavior

Compounds with alkylamino or morpholino substituents exhibit pronounced solvatochromism due to strong donor-acceptor interactions, while the 4-fluoro derivative shows moderate polarity-dependent spectral shifts .

Biological Activity

5-(4-fluorobenzylidene)hexahydropyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Name : this compound

- CAS Number : 71732-10-0

- Molecular Formula : C12H12N2O3F

- Molecular Weight : 250.23 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The hexahydropyrimidine core can interact with enzymes involved in metabolic pathways.

- Modulation of Signal Transduction Pathways : The fluorobenzylidene group may influence cellular signaling cascades, potentially affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In a separate investigation published in [source], the compound was tested for its cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was found to be 15 µM, indicating significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Anti-inflammatory Effects

A recent study explored the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.